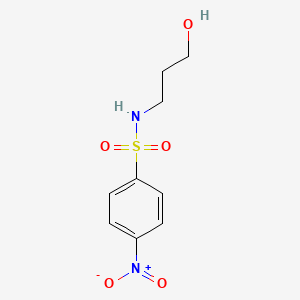

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide

Beschreibung

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 3-hydroxypropylamine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups: the sulfonamide group provides stability and hydrogen-bonding capacity, while the nitro group enhances electrophilicity.

Eigenschaften

Molekularformel |

C9H12N2O5S |

|---|---|

Molekulargewicht |

260.27 g/mol |

IUPAC-Name |

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C9H12N2O5S/c12-7-1-6-10-17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,10,12H,1,6-7H2 |

InChI-Schlüssel |

QQRGGMRDYWLNSP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Hydroxypropyl)-4-nitrobenzolsulfonamid beinhaltet typischerweise die Reaktion von 4-Nitrobenzolsulfonylchlorid mit 3-Hydroxypropylamin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter basischen Bedingungen durchgeführt, die durch eine Base wie Triethylamin bereitgestellt werden. Die Reaktion verläuft über eine nucleophile Substitution, bei der die Aminogruppe das Sulfonylchlorid angreift, was zur Bildung der Sulfonamidbindung führt.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-(3-Hydroxypropyl)-4-nitrobenzolsulfonamid kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, möglicherweise unter Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3-Hydroxypropyl)-4-nitrobenzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxypropylgruppe kann oxidiert werden, um ein Carbonsäurederivat zu bilden.

Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden, was zur Bildung von N-(3-Hydroxypropyl)-4-aminobenzolsulfonamid führt.

Substitution: Die Sulfonamidgruppe kann an Substitutionsreaktionen teilnehmen, bei denen der Sulfonamid-Stickstoff durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle oder chemische Reduktion unter Verwendung von Eisen und Salzsäure.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: N-(3-Carboxypropyl)-4-nitrobenzolsulfonamid.

Reduktion: N-(3-Hydroxypropyl)-4-aminobenzolsulfonamid.

Substitution: Verschiedene substituierte Sulfonamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3-Hydroxypropyl)-4-nitrobenzolsulfonamid hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es durch Hemmung spezifischer Enzyme oder durch Interaktion mit biologischen Zielstrukturen wie Proteinen oder Nukleinsäuren wirken. Die Nitrogruppe kann durch Bioreduktion zu reaktiven Zwischenprodukten umgewandelt werden, die mit zellulären Komponenten interagieren können, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

*Calculated molecular weight based on formula.

Key Research Findings

- Synthetic Flexibility : Sulfonamides with hydroxypropyl groups are synthesized via nucleophilic substitution, similar to cyclopropylmethyl analogues, but require protection/deprotection steps for hydroxyl groups .

- Solubility Trends : Hydroxypropyl derivatives exhibit higher aqueous solubility than cyclopropylmethyl or isopropylphenyl variants, critical for bioavailability in drug design .

- Reactivity: Chloropropyl and aminopropyl substituents enable diverse functionalization (e.g., alkylation, acylation), whereas hydroxypropyl groups are more suited for hydrogen-bonding interactions .

Biologische Aktivität

N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a nitro group, and a hydroxypropyl substituent, which are critical for its biological interactions. The presence of the nitro group can enhance the compound's reactivity and interaction with biological targets through electrostatic interactions and hydrogen bonding.

The biological activity of N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide is primarily attributed to its ability to mimic natural substrates. This allows it to inhibit specific enzymes or receptors involved in various physiological processes. The sulfonamide moiety is known for its role in antibacterial activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Biological Activities

-

Antimicrobial Activity :

- The sulfonamide structure is well-documented for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant inhibition against various bacteria, including Gram-positive and Gram-negative strains.

-

Antitumor Activity :

- Preliminary studies suggest that N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide may possess antitumor properties. In vitro assays have indicated cytotoxic effects against several cancer cell lines, highlighting its potential as an anticancer agent.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain carbonic anhydrases (CAs), which play essential roles in physiological pH regulation and fluid balance. Inhibitors of CAs have therapeutic applications in conditions such as glaucoma and edema.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide compounds:

- Substituent Variations : Modifications on the aromatic ring or the hydroxypropyl chain can significantly affect the potency and selectivity of the compound.

- Nitro Group Positioning : The position of the nitro group relative to other substituents can influence both the electronic properties and steric hindrance, impacting binding affinity to target enzymes.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various sulfonamides, including N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide, against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for further development in antimicrobial therapies. -

Cytotoxicity Assays :

In vitro studies using MTT assays demonstrated that N-(3-hydroxypropyl)-4-nitrobenzenesulfonamide exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be in the low micromolar range, indicating strong potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Assay Method | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | E. coli | MIC | 32 µg/mL |

| Antimicrobial | S. aureus | MIC | 16 µg/mL |

| Cytotoxicity | HeLa | MTT | 5 µM |

| Cytotoxicity | MCF-7 | MTT | 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.